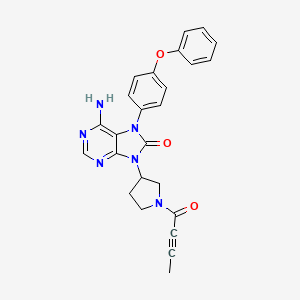

6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the development and functioning of B-cells. Tirabrutinib has shown potential in the treatment of various B-cell malignancies and autoimmune diseases.

Mechanism of Action

Target of Action

The primary target of 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one, also known as ONO-4059, is Bruton’s Tyrosine Kinase (BTK) . BTK is a critical kinase in B-cell receptor (BCR) signaling and plays a significant role in B-cell development and function .

Mode of Action

ONO-4059 interacts with its target, BTK, by irreversibly and covalently binding to it . This binding inhibits the aberrant B-cell receptor signaling . The inhibition of BTK by ONO-4059 blocks BCR signaling and B-cell proliferation and activation .

Biochemical Pathways

The primary biochemical pathway affected by ONO-4059 is the B-cell receptor (BCR) signaling pathway . BTK, the target of ONO-4059, is a downstream molecule of this pathway . By inhibiting BTK, ONO-4059 disrupts the BCR signaling pathway, which in turn affects the survival, activation, proliferation, and differentiation of B-lineage lymphoid cells .

Pharmacokinetics

The pharmacokinetics of ONO-4059 reflects rapid absorption and elimination, with a half-life of approximately 6 hours . There is a dose-dependent increase in exposure with no accumulation of ONO-4059 exposure and low inter- or intra-patient variability . BTK occupancy in peripheral blood, as measured by phosphorylated BTK, is maintained for at least 24 hours across all dose levels .

Result of Action

The molecular and cellular effects of ONO-4059’s action primarily involve the inhibition of B-cell proliferation and activation due to the disruption of BCR signaling . This results in the suppression of B-cell malignancies, as BTK plays a critical role in B-cell development and lymphomagenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tirabrutinib involves multiple steps, starting with the preparation of the pyrrolidin-3-yl core. The key steps include:

Formation of the pyrrolidin-3-yl core: This is typically achieved through cyclization reactions involving amino acids or their derivatives.

Introduction of the but-2-ynoyl group: This involves the reaction of the pyrrolidin-3-yl core with but-2-ynoic acid under suitable conditions, such as using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Coupling with the purine core: The final step involves the coupling of the modified pyrrolidin-3-yl core with the purine derivative, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of Tirabrutinib involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and other advanced manufacturing techniques may also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tirabrutinib undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

Reduction: Reduction reactions are employed to reduce specific functional groups, such as nitro groups to amines.

Substitution: Nucleophilic substitution reactions are used to introduce different substituents on the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas with a catalyst.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles like amines, alcohols, or thiols, and may require catalysts such as palladium or nickel.

Major Products Formed: The major products formed from these reactions include various derivatives of Tirabrutinib with different functional groups, which can be further modified or used in subsequent reactions.

Scientific Research Applications

Tirabrutinib has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a tool in studying BTK inhibition mechanisms.

Biology: Tirabrutinib is used in biological research to understand the role of BTK in B-cell development and function.

Medicine: It is being investigated for its potential use in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis.

Industry: Tirabrutinib is produced and marketed by pharmaceutical companies for its therapeutic potential.

Comparison with Similar Compounds

Ibrutinib

Acalabrutinib

Zanubrutinib

Properties

IUPAC Name |

6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenoxyphenyl)purin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJLPXCPMNSRAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)

![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B2469073.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)

![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)

![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)

![(2Z)-3-(5-bromofuran-2-yl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2469086.png)